1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
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Description
1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CSA or Cyclosporin A and is a cyclic peptide that was first isolated from the fungus Tolypocladium inflatum in 1971. Since then, CSA has been extensively studied for its immunosuppressive properties and its potential use in treating a variety of diseases.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has demonstrated that azetidinone derivatives possess significant antimicrobial and anticancer activities. A study by Hussein et al. (2020) on 2,7-dichloro-9H-fluorene-based azetidinone analogs highlighted their effectiveness against multidrug-resistant strains and certain cancer cell lines, suggesting a promising avenue for developing new therapeutic agents. These compounds were synthesized through reactions involving Schiff bases and evaluated for their biological activities, presenting a pathway for the discovery of fluorene-based bioactive agents (Hussein et al., 2020).
Chemical Synthesis and Molecular Structures
The chemical synthesis and structural elucidation of azetidinones and their derivatives are central to understanding their functionalities and potential applications. For instance, G. Mlostoń and colleagues (2002) conducted a study on the formation of 1,3-thiazolidine-dicarboxylates from thioketones and thermally generated azomethine ylides, showcasing the versatility of fluorene derivatives in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Mlostoń, Urbaniak, & Heimgartner, 2002).
Polymerization and Material Science
The work by Reisman et al. (2020) on the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with potential applications in material science underscores the structural versatility and utility of sulfonylazetidine derivatives. This research provides insights into the mechanisms of polymer formation and the potential uses of these polymers in various technological applications (Reisman, Rowe, Jefcoat, & Rupar, 2020).
Antidepressant and Nootropic Agents
Investigations into azetidinone derivatives have also revealed their potential as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for antidepressant and nootropic activities, demonstrating the promise of azetidinone skeletons in developing CNS therapeutics (Thomas, Nanda, Kothapalli, & Hamane, 2016).
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(15-11-22(12-15)26(24,25)17-6-7-17)21-16-5-8-19-14(10-16)9-13-3-1-2-4-18(13)19/h1-5,8,10,15,17H,6-7,9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDYEIFSDKRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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